1-(2-Chloroacetyl)piperidine-2-carboxamide
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Overview
Description
1-(2-Chloroacetyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)piperidine-2-carboxamide typically involves the reaction of piperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction with Chloroacetyl Chloride: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloroacetyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols, leading to the formation of new derivatives.
Amidation Reactions: The carboxamide group can participate in amidation reactions with carboxylic acids or their derivatives to form new amide bonds.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane.
Scientific Research Applications
1-(2-Chloroacetyl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential drug candidates for treating diseases such as diabetes and cancer.
Proteomics Research: The compound is utilized in proteomics research for studying protein interactions and functions.
Chemical Biology: It serves as a building block for designing chemical probes and tools for investigating biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes. These inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
1-(2-Chloroacetyl)piperidine-2-carboxamide can be compared with similar compounds such as:
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound is also used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors and shares similar synthetic routes and applications.
2-Chloro-N-arylacetamide: This compound is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for the formation of diverse derivatives with potential biological activities.
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-4-2-1-3-6(11)8(10)13/h6H,1-5H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKBHYWROBDIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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